molecular formula C22H34N4O4 B2391782 N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide CAS No. 2034205-55-3

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide

Cat. No.: B2391782
CAS No.: 2034205-55-3
M. Wt: 418.538
InChI Key: JUZBLQYCDKLRGP-UHFFFAOYSA-N
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Description

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrahydro-2H-pyran ring, a nicotinoyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran-4-yl methanol, which is then reacted with nicotinoyl chloride to form the nicotinoyl ester. This intermediate is further reacted with piperazine to introduce the piperazinyl group. Finally, the isopropyl group is introduced through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The reactions are typically carried out in large reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-2-(4-(6-(methoxy)nicotinoyl)piperazin-1-yl)propanamide: Lacks the tetrahydro-2H-pyran ring.

    N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)benzoyl)piperazin-1-yl)propanamide: Contains a benzoyl group instead of a nicotinoyl group.

Uniqueness

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide is unique due to its combination of a tetrahydro-2H-pyran ring and a nicotinoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c1-16(2)24-21(27)17(3)25-8-10-26(11-9-25)22(28)19-4-5-20(23-14-19)30-15-18-6-12-29-13-7-18/h4-5,14,16-18H,6-13,15H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZBLQYCDKLRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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